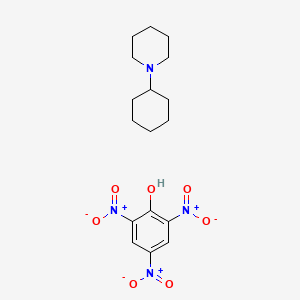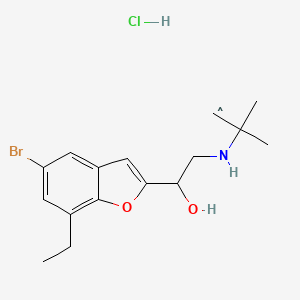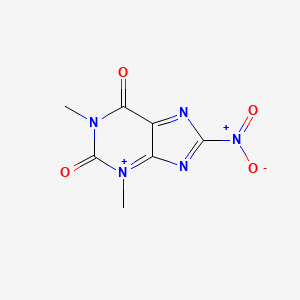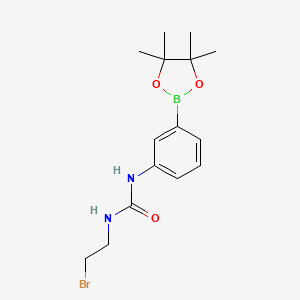
1-Cyclohexylpiperidine;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-cyclohexylpiperidine;2,4,6-trinitrophenol involves the reaction of 1-cyclohexylpiperidine with 2,4,6-trinitrophenol. The reaction typically occurs under controlled conditions to ensure the safe handling of 2,4,6-trinitrophenol due to its explosive nature. Industrial production methods for 2,4,6-trinitrophenol involve the nitration of phenol with a mixture of nitric acid and sulfuric acid, followed by purification processes to obtain the desired product .
Analyse Chemischer Reaktionen
1-Cyclohexylpiperidine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups in 2,4,6-trinitrophenol to amino groups, leading to the formation of aminophenol derivatives.
Substitution: The aromatic ring of 2,4,6-trinitrophenol can undergo substitution reactions with various reagents, leading to the formation of substituted phenol derivatives
Wissenschaftliche Forschungsanwendungen
1-Cyclohexylpiperidine;2,4,6-trinitrophenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including its use as a starting material for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-cyclohexylpiperidine;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The piperidine moiety in 1-cyclohexylpiperidine may interact with specific receptors or enzymes, contributing to its overall mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexylpiperidine;2,4,6-trinitrophenol can be compared with other similar compounds, such as:
3-Methyl-2,4,6-trinitrophenol: A methylated derivative of 2,4,6-trinitrophenol with similar explosive properties but different sensitivity to impact.
3,5-Dimethyl-2,4,6-trinitrophenol: Another methylated derivative with distinct chemical and physical properties.
2,4-Dinitrophenol: A related compound with two nitro groups, used in various industrial applications
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
41225-70-1 |
|---|---|
Molekularformel |
C17H24N4O7 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
1-cyclohexylpiperidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C11H21N.C6H3N3O7/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h11H,1-10H2;1-2,10H |
InChI-Schlüssel |
RWHBFQRWUAXBMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2CCCCC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)


![4-[(1R)-1-aminobutyl]phenol](/img/structure/B12337218.png)







![Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-](/img/structure/B12337250.png)


